Fast blue BB salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Gomori method: This method utilizes Fast Blue BB salt to detect the activity of beta-glucuronidase, an enzyme involved in various cellular processes. The salt reacts with the enzyme product, generating a colored precipitate that marks the location of beta-glucuronidase activity in the tissue .

- Demonstration of various peptidases and proteases: Fast Blue BB salt can also be used to visualize the activity of various peptidases and proteases, which are enzymes that break down proteins. By employing specific substrates for these enzymes and coupling them with Fast Blue BB salt, researchers can identify the presence and location of these enzymes within tissues .

- Detection of serine esterase: Similar to the previous application, Fast Blue BB salt can be used in conjunction with specific substrates to detect the activity of serine esterase, an enzyme found in blood and tissues. This technique allows researchers to study the distribution and activity of this enzyme in different contexts .

Other Applications in Scientific Research

Beyond its role in enzyme histochemistry, Fast Blue BB salt possesses other applications in scientific research:

- Analysis of phenolic compounds: This salt can be used in a simple and rapid method for quantifying phenolic compounds, which are natural antioxidants found in various plants and food products. The salt reacts with phenolics under specific conditions, forming a colored complex that can be measured to determine the total phenolic content in a sample .

- Thin-layer chromatography: Fast Blue BB salt can be employed as a detection reagent in thin-layer chromatography (TLC) for specific compounds, such as diethylstilbestrol and zeranol, in biological samples .

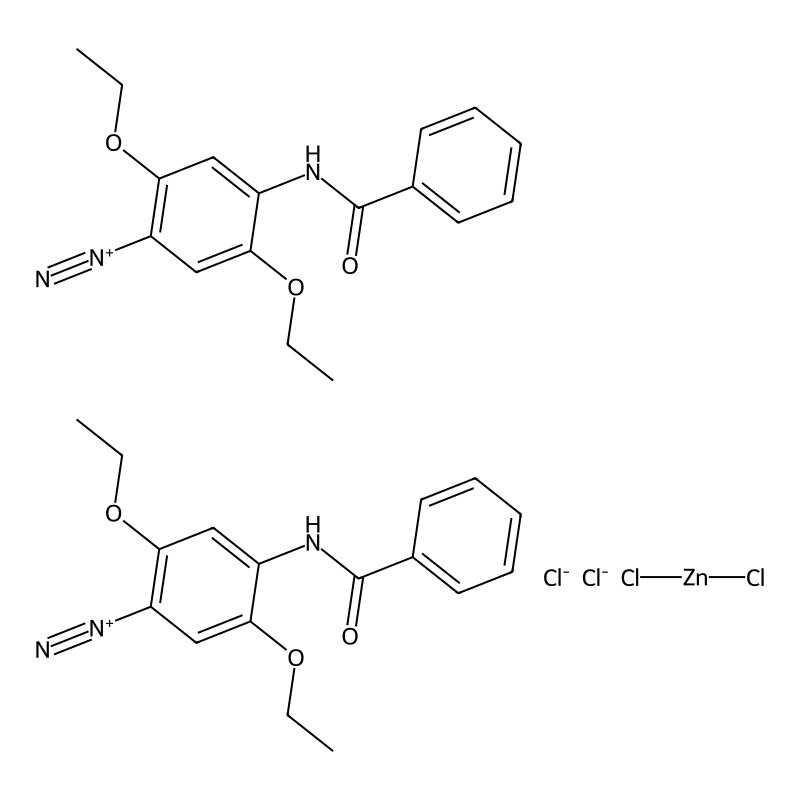

Fast Blue BB salt is a diazonium compound with the chemical formula . It is primarily used as a colorimetric reagent in various analytical chemistry applications, particularly for detecting and visualizing specific substances. The compound is characterized by its vibrant blue color, which results from the formation of colored azo dyes when it reacts with certain substrates. Fast Blue BB salt is considered a hazardous substance due to its potential health effects, including irritation to skin, eyes, and respiratory systems, and it may pose carcinogenic risks upon prolonged exposure .

Fast Blue BB salt's staining mechanism relies on its interaction with specific functional groups in biomolecules. The positively charged diazonium group interacts electrostatically with negatively charged phosphate groups commonly found in proteins and nucleic acids []. This binding leads to the visualization of these biomolecules under a microscope.

In the case of thin-layer chromatography (TLC) analysis of cannabis, Fast Blue BB salt likely interacts with specific cannabinoids containing phenolic groups, enabling their detection [].

- Azo Coupling Reactions: The compound acts as a diazonium salt, which can participate in azo coupling reactions with phenolic compounds. This reaction leads to the formation of stable azo dyes, which are used extensively in dyeing processes and as indicators in various assays.

- Colorimetric Reactions: In analytical chemistry, Fast Blue BB salt is utilized for colorimetric tests to identify cannabinoids in marijuana samples. The reagent reacts with compounds like Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), producing distinct color changes that can be quantitatively analyzed .

- Hydrolysis: Fast Blue BB salt can also undergo hydrolysis under certain conditions, leading to the release of zinc ions and other by-products. This reaction can affect its stability and usability in laboratory settings .

The biological activity of Fast Blue BB salt is primarily linked to its use as a substrate for enzymes such as β-glucosidases. When cleaved by these enzymes, the compound produces colored products that can be measured spectrophotometrically. Additionally, studies have indicated that Fast Blue BB salt may exhibit some level of cytotoxicity, particularly if ingested or improperly handled, highlighting the need for caution during its use in biological experiments .

Fast Blue BB salt can be synthesized through several methods:

- Diazotization: The primary method involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. This process typically requires controlled conditions to ensure the stability of the diazonium intermediate.

- Recrystallization: After synthesis, purification is often achieved through recrystallization from suitable solvents to obtain high-purity Fast Blue BB salt.

- Precipitation: In some cases, precipitation methods may be employed to isolate the compound from reaction mixtures containing excess reagents or by-products .

Fast Blue BB salt has diverse applications across various fields:

- Analytical Chemistry: It is widely used as a reagent for colorimetric assays to detect cannabinoids and other substances in forensic analysis.

- Histochemistry: The compound serves as a histochemical stain for visualizing enzyme activity in tissue sections.

- Dyeing Industry: Fast Blue BB salt is utilized in the production of dyes due to its ability to form stable colored complexes with various substrates .

Interaction studies involving Fast Blue BB salt focus on its reactivity with different compounds:

- Cannabinoids: Research has demonstrated that Fast Blue BB salt selectively interacts with cannabinoids, producing distinct color changes that facilitate their identification in complex mixtures like marijuana street samples .

- Enzymatic Reactions: Studies have explored how Fast Blue BB salt serves as a substrate for specific enzymes, allowing researchers to measure enzyme activity based on the intensity of the color produced after enzymatic cleavage .

Fast Blue BB salt shares similarities with other diazonium compounds and azo dyes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fast Blue BB Salt | Used specifically for cannabinoid detection | |

| Fast Red B | Primarily used in textile dyeing | |

| 4-Aminoazobenzene | Commonly used as an azo dye but lacks specific applications | |

| 4-Dimethylaminobenzaldehyde | Utilized in colorimetric assays but not specific to cannabinoids |

Fast Blue BB salt's specificity for certain analytes and its dual role as both a dye and an analytical reagent distinguish it from other similar compounds. Its application in detecting cannabinoids further emphasizes its unique utility in forensic and analytical chemistry contexts .

Industrial Synthesis Pathways

Diazotization Reaction Mechanisms

The synthesis of Fast Blue BB salt follows the classical diazotization reaction pathway, which represents one of the most important industrial processes for manufacturing azo dye intermediates [1] [2]. The diazotization mechanism begins with the formation of nitrosonium ion as the key reactive species, generated through the reaction of nitrous acid with mineral acid under carefully controlled conditions [2] [3].

The mechanistic pathway involves three distinct stages that must be precisely controlled for optimal yield [1]. In the initial step, the aromatic amine substrate undergoes protonation in the presence of excess hydrochloric acid to form the corresponding anilinium chloride salt [1] [2]. This protonation step is crucial as it renders the amine more susceptible to electrophilic attack by the nitrosonium ion [2] [3].

The second stage involves the in-situ generation of nitrous acid through the reaction of sodium nitrite with hydrochloric acid, which subsequently decomposes to yield the electrophilic nitrosonium cation [1] [2]. The nitrosonium ion then attacks the nitrogen atom of the anilinium salt, forming an intermediate N-nitrosamine compound [2] [4]. This intermediate undergoes further protonation and deprotonation steps in the acidic medium, ultimately leading to the formation of the diazonium ion through the elimination of water [2] [4].

Temperature control represents the most critical parameter in diazotization reactions, with optimal conditions maintained below 5 degrees Celsius to prevent decomposition of the thermally unstable diazonium intermediate [1] [5]. The reaction follows third-order kinetics with respect to the overall transformation, while the decomposition pathway exhibits first-order dependence on diazonium salt concentration [1] [6].

| Reaction Parameter | Optimal Range | Industrial Control Method |

|---|---|---|

| Temperature | 0-5°C | Continuous cooling bath |

| pH | 1.5-2.5 | Acid addition monitoring |

| Reaction Time | 1-2 hours | Flow reactor residence time |

| Acid Concentration | 3.9 M HCl | Precise metering systems |

Modern industrial implementations utilize continuous flow reactor technology to enhance selectivity and control over the diazotization process [1] [7]. Flow chemistry approaches offer significant advantages in terms of temperature control, mixing efficiency, and reduced formation of unwanted byproducts [1] [7]. The continuous flow methodology enables precise control over residence time distribution and minimizes the risk of thermal runaway reactions that can occur in traditional batch processes [1].

Zinc Chloride Complex Formation

The formation of zinc chloride double salt complexes represents a critical stabilization step in the industrial synthesis of Fast Blue BB salt [8] [9]. The zinc chloride hemi-salt structure provides enhanced thermal stability compared to simple diazonium chloride salts, making it suitable for commercial handling and storage applications [8] [10].

The zinc chloride complex formation occurs through coordination chemistry principles, where the diazonium cation forms ionic associations with the tetrachlorozincate anion [8] [11]. The stoichiometric ratio in the final product corresponds to two diazonium units per one zinc chloride molecule, resulting in the characteristic hemi-zinc chloride salt formulation [8] [9].

Industrial synthesis protocols typically involve the addition of zinc chloride solution to the freshly prepared diazonium salt under controlled temperature conditions [10] [12]. The zinc chloride acts as both a stabilizing agent and a crystallization promoter, facilitating the isolation of the product in crystalline form [10] [12]. The double salt formation enhances the storage stability of the diazonium compound by reducing its sensitivity to moisture and thermal decomposition [10].

The molecular structure of the zinc chloride complex exhibits specific coordination geometry that contributes to its stability characteristics [10] [12]. X-ray crystallographic studies of similar zinc chloride double salts reveal that the zinc center adopts tetrahedral coordination with chloride ligands, while maintaining ionic interactions with the organic diazonium cations [10] [13].

Quality control parameters for zinc chloride complex formation include monitoring the zinc content through atomic absorption spectroscopy, typically targeting 7.86% zinc by weight in the final product [14]. The formation of the proper double salt structure is verified through infrared spectroscopy, which shows characteristic vibrations consistent with the expected molecular architecture [15] [14].

Purification Techniques and Quality Control

Industrial purification of Fast Blue BB salt involves multiple sequential steps designed to remove impurities while maintaining the integrity of the thermally sensitive diazonium functionality [16] [17]. The purification process typically begins immediately following the zinc chloride complex formation to minimize decomposition losses [16].

Crystallization represents the primary purification method employed in industrial settings [16] [17]. The process involves controlled precipitation from aqueous solution through temperature reduction or addition of organic antisolvents [16]. Ethyl acetate has been identified as an effective precipitation medium, allowing for separation of the diazonium salt from acidic impurities while maintaining high recovery rates [16].

The crystallization process requires careful control of nucleation and crystal growth to achieve optimal particle size distribution and purity levels [16] [17]. Industrial protocols typically involve seeding with pure Fast Blue BB salt crystals to promote uniform crystallization and reduce the formation of amorphous precipitates [16].

Filtration and washing steps follow crystallization to remove residual impurities and byproducts [16] [17]. Multiple washing cycles with cold, deionized water are employed to eliminate water-soluble contaminants while avoiding dissolution of the product [15] [14]. The washing efficiency is monitored through conductivity measurements and chemical analysis of the wash solutions [15].

| Quality Control Parameter | Specification | Test Method |

|---|---|---|

| Dye Content | ≥80% | Nitrogen content analysis |

| Moisture Content | <5% | Karl Fischer titration |

| Zinc Content | 7.86% ± 0.2% | Atomic absorption |

| Particle Size | 100-500 μm | Laser diffraction |

| Thermal Stability | Decomposition >150°C | Thermogravimetric analysis |

Analytical quality control employs multiple complementary techniques to ensure product specifications [15] [14]. Nitrogen content determination serves as the primary assay method, with dye content calculated based on the theoretical nitrogen percentage in the pure compound [15] [18]. High-performance liquid chromatography provides additional verification of purity through quantitative analysis of the main component and related impurities [15].

Stability testing under controlled storage conditions evaluates the long-term quality maintenance of the purified product [14] [18]. Accelerated aging studies at elevated temperatures provide predictive information about shelf-life characteristics and optimal storage requirements [14]. The recommended storage temperature of -20°C reflects the thermal sensitivity of the diazonium functionality [15] [14].

Advanced Characterization Methods

Spectroscopic Analysis (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

Ultraviolet-visible spectroscopy provides fundamental characterization data for Fast Blue BB salt, revealing the electronic transitions characteristic of the diazonium chromophore [19] [20]. The absorption spectrum exhibits a primary maximum at 197 nanometers, corresponding to the high-energy electronic transition within the diazonium functionality [19]. Additional absorption features in the ultraviolet region between 325-335 nanometers and 390-400 nanometers provide fingerprint identification of the compound [14].

The extinction coefficients measured for Fast Blue BB salt demonstrate significant absorptivity, with values exceeding 100 at the primary absorption wavelength when measured in aqueous solution [14]. These high extinction coefficients reflect the strong electronic transitions associated with the extended conjugation system incorporating the diazonium group and aromatic substituents [19] [20].

Spectroscopic studies of related diazonium compounds have demonstrated absorption maxima in the range of 420-490 nanometers when complexed with phenolic coupling partners [21]. The Fast Blue BB salt system exhibits comparable behavior, with the specific wavelength depending on the degree of conjugation and the electronic effects of the ethoxy and benzoylamino substituents [21] [19].

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the molecular structure and functional group composition [15] [18]. The infrared spectrum shows diagnostic peaks corresponding to the benzoylamino carbonyl stretch, typically observed around 1650-1680 wavenumbers [15]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the ethoxy substituents contribute characteristic aliphatic carbon-hydrogen stretches [22] [23].

The diazonium functionality exhibits specific infrared characteristics, including nitrogen-nitrogen triple bond stretching that provides direct evidence for the presence of the reactive group [15] [18]. The zinc chloride component contributes to the infrared fingerprint through metal-chloride vibrations in the low-frequency region below 600 wavenumbers [24].

| Spectroscopic Technique | Key Diagnostic Features | Wavelength/Frequency Range |

|---|---|---|

| UV-Visible | Primary absorption maximum | 197 nm |

| UV-Visible | Secondary absorption bands | 325-335 nm, 390-400 nm |

| Infrared | Carbonyl stretch (benzoylamino) | 1650-1680 cm⁻¹ |

| Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Infrared | Diazonium N≡N stretch | Variable, compound-specific |

Nuclear magnetic resonance spectroscopy provides detailed structural information about the organic components of Fast Blue BB salt [1]. Proton nuclear magnetic resonance reveals the aromatic proton environments and the ethoxy substituent patterns [1]. The benzoylamino group contributes characteristic resonances that can be distinguished from the diethoxybenzene core structure [1].

The paramagnetic nature of some transition metal complexes can influence nuclear magnetic resonance spectra, potentially broadening signals or causing chemical shift perturbations [1]. However, the zinc chloride component typically does not significantly interfere with standard nuclear magnetic resonance measurements due to the diamagnetic properties of zinc in its +2 oxidation state [10].

X-ray Crystallography and Thermal Stability Profiling

X-ray crystallographic analysis provides definitive structural characterization of Fast Blue BB salt, revealing the precise molecular geometry and crystal packing arrangements [13] [25]. Crystallographic studies of related diazonium salts have demonstrated triclinic space group symmetries with characteristic unit cell parameters that reflect the ionic nature of these compounds [13] [25].

The molecular structure determination through single crystal X-ray diffraction reveals the coordination environment around the zinc center and the spatial arrangement of the diazonium cations [13] [25]. The zinc chloride component typically adopts tetrahedral coordination geometry, consistent with the expected bonding preferences of zinc in these systems [10] [13].

Intermolecular interactions within the crystal lattice influence the stability and physical properties of the solid-state material [13] [25]. Hydrogen bonding networks involving the benzoylamino functionality and water molecules contribute to crystal stability [13]. The Hirshfeld surface analysis provides quantitative assessment of these intermolecular contacts and their relative contributions to crystal cohesion [13] [25].

Crystal structure analysis reveals the coplanar arrangement of aromatic ring systems, which facilitates electronic delocalization and contributes to the chromophoric properties of the compound [13] [25]. The dihedral angles between aromatic planes and the orientation of substituent groups provide insights into the electronic structure and reactivity characteristics [13].

Thermal stability profiling employs differential scanning calorimetry and thermogravimetric analysis to characterize the decomposition behavior of Fast Blue BB salt [6] [26]. Diazonium salts typically exhibit thermal decomposition with onset temperatures in the range of 90-120°C, depending on the specific substitution pattern and counterion [6] [26].

| Thermal Analysis Parameter | Typical Value | Measurement Technique |

|---|---|---|

| Decomposition Onset | 157°C | Differential scanning calorimetry |

| Decomposition Mechanism | First-order kinetics | Kinetic analysis |

| Activation Energy | 85-110 kJ/mol | Kissinger method |

| Mass Loss Pattern | Multi-step process | Thermogravimetric analysis |

| Thermal Stability Range | -20°C to 150°C | Storage stability testing |

The decomposition mechanism of Fast Blue BB salt follows first-order kinetics with respect to the diazonium concentration, consistent with the unimolecular nature of nitrogen elimination [6] [26]. Kinetic parameters derived from variable heating rate experiments provide activation energies in the range of 85-110 kilojoules per mole, depending on the specific analytical conditions employed [6].

Thermogravimetric analysis reveals the multi-step decomposition pattern characteristic of complex organic salts [6] [27]. Initial mass loss typically corresponds to dehydration, followed by decomposition of the organic components and eventual formation of inorganic residues containing zinc compounds [6] [27]. The thermal analysis data supports the recommended storage temperature of -20°C to ensure long-term stability [15] [14].

Fast Blue BB Salt exhibits distinct solubility characteristics across different solvent systems, demonstrating its amphiphilic nature due to the presence of both hydrophilic zinc chloride moieties and lipophilic aromatic components.

Polar Solvents

In polar solvents, Fast Blue BB Salt demonstrates moderate to good solubility. The compound shows its highest solubility in water at 10 mg/mL under ambient conditions [1] [2] [3] [4]. However, solubility in hot water is significantly reduced to 0.01 g/10 mL, indicating temperature-dependent solubility behavior that may be attributed to thermal decomposition at elevated temperatures [5] [6].

The salt exhibits slightly soluble characteristics in methanol and ethanol, with ethanol solutions producing a characteristic yellow coloration [7] [8] [9]. This yellow coloration in polar protic solvents suggests possible solvation effects on the diazonium chromophore system.

Non-polar Solvents

Contrary to typical diazonium salt behavior, Fast Blue BB Salt demonstrates notable solubility in several non-polar solvents. The compound is soluble in benzene and xylene, indicating significant hydrophobic character imparted by the diethoxybenzene and benzoyl substituents. Chloroform provides slight solubility, while acetone, classified as a polar aprotic solvent, allows good dissolution of the compound.

Solvent Selection Considerations

The solubility profile indicates that Fast Blue BB Salt can be effectively dissolved in dimethyl sulfoxide (DMSO) for analytical applications, though this requires careful evaluation on a case-by-case basis [10]. The compound's solubility in both polar and non-polar systems makes it versatile for various analytical and synthetic applications.

| Solvent | Solubility | Polarity | Reference |

|---|---|---|---|

| Water | 10 mg/mL | Polar | [1] [2] [3] [4] |

| Hot Water | 0.01 g/10 mL | Polar | [5] [6] |

| Methanol | Slightly soluble | Polar | [8] [9] |

| Ethanol | Slightly soluble (yellow) | Polar | [7] |

| Chloroform | Slightly soluble | Non-polar | [8] [9] |

| DMSO | May dissolve | Polar aprotic | [10] |

| Acetone | Soluble | Polar aprotic | |

| Benzene | Soluble | Non-polar | |

| Xylene | Soluble | Non-polar |

Thermal Decomposition Characteristics

Fast Blue BB Salt exhibits well-defined thermal behavior with specific decomposition characteristics that are critical for handling and storage protocols.

Decomposition Temperature

The compound undergoes decomposition at 157°C, which coincides with its melting point, indicating that thermal decomposition occurs simultaneously with the phase transition [1] [11] [2] [6]. This relatively low decomposition temperature is characteristic of diazonium salts, which are inherently thermally unstable due to the labile nitrogen-nitrogen triple bond in the diazonium group [12] [13].

Decomposition Products

Upon thermal decomposition, Fast Blue BB Salt generates several hazardous products that require careful consideration for safety protocols. The primary decomposition products include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and zinc/zinc oxides [12]. These products present both toxicity and corrosivity concerns, necessitating appropriate ventilation and personal protective equipment during handling.

Redox Behavior and pH-Dependent Stability

Fast Blue BB Salt exhibits complex electrochemical behavior that is strongly influenced by solution pH, with implications for its stability and reactivity in various chemical environments.

Electrochemical Characteristics

Cyclic voltammetry studies reveal that Fast Blue BB Salt demonstrates one distinct anodic peak and its corresponding cathodic peak across all studied pH values [15]. This behavior indicates a reversible or quasi-reversible redox process involving the diazonium moiety. The electrochemical studies have established a complete Pourbaix diagram for the compound, providing comprehensive information about its pH-dependent redox behavior and the pKa values of all species present in solution [15].

pH-Dependent Stability

The compound shows optimal stability and reactivity under mildly alkaline conditions, with pH values between 7.5 and 8.5 providing enhanced reaction rates for coupling reactions [16]. This pH dependence is particularly important for analytical applications where Fast Blue BB Salt is used as a coupling reagent.

Alkaline Conditions

In alkaline environments, Fast Blue BB Salt demonstrates enhanced reactivity, particularly in azo coupling reactions. Studies have shown that concentrations of sodium hydroxide above 5% (w/v) provide optimal conditions for coupling reactions, with lower concentrations yielding reduced linearity in analytical applications . The alkaline conditions facilitate the coupling reaction between the diazonium group and phenolic compounds, forming stable azo complexes.

Acidic Conditions

The compound exhibits stability in acidic conditions, with studies demonstrating that addition of hydrochloric acid (0.1 M to 0.2 M) does not significantly compromise the compound's integrity . In fact, mild acidification prior to alkalinization has been shown to create uniform reaction conditions and improve analytical precision in coupling reactions.

Electrochemical Applications

The well-characterized electrochemical behavior of Fast Blue BB Salt has enabled its use in green electrochemical synthesis applications. Controlled potential oxidation of the compound in the presence of arylsulfinic acids has been demonstrated as an environmentally friendly method for synthesizing sulfonyl-Fast Blue BB derivatives [15].

| Property | Value | Reference |

|---|---|---|

| Electrochemical Behavior | One anodic peak and corresponding cathodic peak | [15] |

| Optimal pH for Coupling | pH 7.5-8.5 (mild alkaline) | [16] |

| Stability in Alkaline Conditions | Enhanced reaction rates | |

| Stability in Acidic Conditions | Stable with HCl addition | |

| Reduction Potential | pH-dependent (Pourbaix diagram available) | [15] |

Spectral Properties and Molar Absorptivity

Fast Blue BB Salt exhibits characteristic spectral properties that are essential for its identification and quantitative analysis in various applications.

Absorption Spectrum Characteristics

The compound displays two primary absorption maxima at 325-335 nm and 390-400 nm when dissolved in water [5] [6]. These absorption bands correspond to different electronic transitions within the diazonium chromophore system. The shorter wavelength absorption (325-335 nm) is attributed to π→π* transitions, while the longer wavelength absorption (390-400 nm) corresponds to n→π* transitions involving the diazonium nitrogen atoms.

Molar Absorptivity Values

Quantitative spectrophotometric measurements have established specific molar absorptivity values for Fast Blue BB Salt. At the 325-335 nm wavelength region, the compound exhibits a molar absorptivity of ≥200 M⁻¹cm⁻¹, while at the 390-400 nm region, the molar absorptivity is ≥100 M⁻¹cm⁻¹ [5] [6]. These values indicate strong absorption in the ultraviolet and visible regions, making the compound suitable for spectrophotometric analysis.

Additional Spectral Features

Fast Blue BB Salt shows an additional absorption peak at 197 nm, which represents the primary absorbance maximum for the compound [18]. This peak is attributed to high-energy electronic transitions within the aromatic system and is particularly useful for identification purposes.

Analytical Applications

For analytical applications involving azo coupling reactions, the optimal detection wavelength is 420 nm [19] . This wavelength corresponds to the absorption maximum of the azo complexes formed when Fast Blue BB Salt couples with phenolic compounds. The use of 420 nm provides optimal sensitivity and reduced background interference in quantitative analyses.

Spectral Stability

The spectral properties of Fast Blue BB Salt are influenced by environmental factors such as pH, temperature, and light exposure. The compound's light sensitivity necessitates protection from light during storage and handling to prevent photochemical degradation that could alter its spectral characteristics [1] [7].

| Property | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorption | 325-335 nm and 390-400 nm | [5] [6] |

| Molar Absorptivity at 325-335 nm | ≥200 M⁻¹cm⁻¹ | [5] [6] |

| Molar Absorptivity at 390-400 nm | ≥100 M⁻¹cm⁻¹ | [5] [6] |

| Absorbance Peak | 197 nm | [18] |

| Optimal Detection Wavelength | 420 nm (for azo coupling reactions) | [19] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 78 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 42 of 78 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard